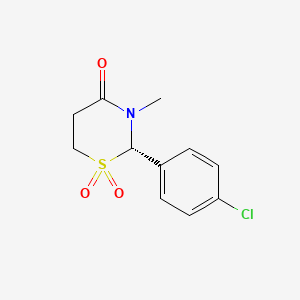![molecular formula C33H49NO5 B1240144 (4Z,6Z,13E,21Z,23Z)-11-ethyl-25-methoxy-4,6,8,12,16,18,21-heptamethyl-10,26-dioxa-2-azatricyclo[15.8.1.09,19]hexacosa-4,6,13,21,23-pentaene-3,15-dione CAS No. 157078-49-4](/img/structure/B1240144.png)
(4Z,6Z,13E,21Z,23Z)-11-ethyl-25-methoxy-4,6,8,12,16,18,21-heptamethyl-10,26-dioxa-2-azatricyclo[15.8.1.09,19]hexacosa-4,6,13,21,23-pentaene-3,15-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Halichomycin is a natural product found in Streptomyces hygroscopicus with data available.
Scientific Research Applications
Synthesis and Complex Formation
Synthesis of Macrocyclic Dilactams : This compound has been synthesized as part of a study on macrocyclic dilactams, which are notable for their potential applications in forming complexes with various metals. For instance, the synthesis of similar compounds has led to the isolation of complexes with Ba(II) and Mg(II) perchlorates, underscoring their potential in coordination chemistry (Kılıç & Gündüz, 1986).
Preparation of Cationic Complexes : Studies also include the preparation of cationic complexes using macrocyclic ligands similar to the compound . This has led to insights into the properties of these complexes when formed with different cations like NaClO4.H2O, KC1O4, and Ba(C1O4)2.3H2O (Sezgin, Bedük, Ertul, & Koçak, 1993).
Structural Studies
Crystal Structure Analysis : The crystal structure of similar compounds has been determined, revealing insights into their molecular configuration and stability. Such structural analyses are crucial in understanding the chemical and physical properties of these complex molecules (Pohl, Herbst-Irmer, Huhn, & Groth, 1995).
NMR Spectroscopy for Identification : Nuclear Magnetic Resonance (NMR) spectroscopy has been utilized to identify and characterize the structures of isomers of similar compounds. Such studies are fundamental in the field of organic chemistry for the detailed understanding of molecular structures (Englert, Weber, & Klaus, 1978).
Applications in Medicinal Chemistry
Synthesis of Pharmaceutical Compounds : The compound's framework has been used in the synthesis of various pharmaceutical compounds. For example, studies have demonstrated the synthesis of derivatives of rhodomycinone, indicating its potential use in medicinal chemistry (Rho, Kim, Cho, Kang, Yoo, & Cheong, 1998).
Investigations on Electron Transport Inhibitors : Another aspect of research involves the synthesis of molecules related to electron transport inhibitors, which is critical in the development of new therapeutic agents (Cox & Whiting, 1991).
properties
CAS RN |
157078-49-4 |
|---|---|
Product Name |
(4Z,6Z,13E,21Z,23Z)-11-ethyl-25-methoxy-4,6,8,12,16,18,21-heptamethyl-10,26-dioxa-2-azatricyclo[15.8.1.09,19]hexacosa-4,6,13,21,23-pentaene-3,15-dione |
Molecular Formula |
C33H49NO5 |
Molecular Weight |
539.7 g/mol |
IUPAC Name |
(4Z,6Z,13E,21Z,23Z)-11-ethyl-25-methoxy-4,6,8,12,16,18,21-heptamethyl-10,26-dioxa-2-azatricyclo[15.8.1.09,19]hexacosa-4,6,13,21,23-pentaene-3,15-dione |
InChI |
InChI=1S/C33H49NO5/c1-10-28-21(4)14-15-27(35)25(8)31-24(7)26-18-19(2)12-11-13-29(37-9)33(39-31)34-32(36)23(6)17-20(3)16-22(5)30(26)38-28/h11-17,21-22,24-26,28-31,33H,10,18H2,1-9H3,(H,34,36)/b13-11-,15-14+,19-12-,20-16-,23-17- |
InChI Key |
PKFAGRQNIGEVCU-PEUDTOEASA-N |
Isomeric SMILES |
CCC1C(/C=C/C(=O)C(C2C(C3C/C(=C\C=C\C(C(O2)NC(=O)/C(=C/C(=C/C(C3O1)C)/C)/C)OC)/C)C)C)C |
SMILES |
CCC1C(C=CC(=O)C(C2C(C3CC(=CC=CC(C(O2)NC(=O)C(=CC(=CC(C3O1)C)C)C)OC)C)C)C)C |
Canonical SMILES |
CCC1C(C=CC(=O)C(C2C(C3CC(=CC=CC(C(O2)NC(=O)C(=CC(=CC(C3O1)C)C)C)OC)C)C)C)C |
synonyms |
halichomycin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![(1R,3aS,5bS,9R,11aR,13aS)-9-hydroxy-5b,8,8,11a-tetramethyl-1-prop-1-en-2-yl-2,3,4,5,5a,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydro-1H-cyclopenta[a]chrysene-3a-carboxylic acid](/img/structure/B1240074.png)
![2-(3,4-dimethoxyphenyl)-N'-[(1E,2E)-3-(3-nitrophenyl)prop-2-en-1-ylidene]acetohydrazide](/img/structure/B1240077.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(1,3-benzodioxol-5-yl)-N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B1240079.png)
![methyl 4-[[4-[(E)-(2-methoxyethylcarbamothioylhydrazinylidene)methyl]phenoxy]methyl]benzoate](/img/structure/B1240080.png)


![N-[(E)-1-(4-nitrophenyl)ethylideneamino]-2-(5-oxo-1,2-dihydropyrazol-3-yl)acetamide](/img/structure/B1240084.png)